4-(4-fluoro-3-phenoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-(4-fluoro-3-phenoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a synthetic compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential biological activity.
Mechanism of Action
The mechanism of action of 4-(4-fluoro-3-phenoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, studies suggest that this compound may inhibit the activity of enzymes involved in cell division and proliferation, leading to the inhibition of cancer cell growth. It may also interact with neurotransmitter receptors in the brain, leading to potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. However, further research is needed to fully understand the effects of this compound on human health.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-fluoro-3-phenoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potential biological activity. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activity, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for research on 4-(4-fluoro-3-phenoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its potential use in combination with other compounds for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 4-(4-fluoro-3-phenoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one involves the reaction of 4-fluoro-3-phenoxybenzaldehyde and 4-fluorophenylacetic acid with ammonium acetate in acetic acid. The reaction mixture is then heated to 130°C for several hours to produce the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
4-(4-fluoro-3-phenoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has potential applications in scientific research due to its unique chemical structure and potential biological activity. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activity. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
(4E)-4-[(4-fluoro-3-phenoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2NO3/c23-16-9-7-15(8-10-16)21-25-19(22(26)28-21)12-14-6-11-18(24)20(13-14)27-17-4-2-1-3-5-17/h1-13H/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTVJQPKTATRDP-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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